molecular formula C24H18Br2N2O4S3 B5171931 4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]

4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]

Cat. No. B5171931
M. Wt: 654.4 g/mol
InChI Key: RNUYUMGIXJEKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]’, commonly known as BBMA, is a chemical compound that has been extensively studied for its potential applications in various fields. BBMA is a sulfonamide derivative that has been synthesized through various methods. It has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research.

Mechanism of Action

The mechanism of action of BBMA is not fully understood. However, it has been proposed that BBMA may act by inhibiting the activity of certain enzymes or by disrupting cellular processes. Further research is needed to fully elucidate the mechanism of action of BBMA.
Biochemical and Physiological Effects:
BBMA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. BBMA has also been found to have a low toxicity profile, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

BBMA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. BBMA also exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, BBMA also has some limitations, including its relatively low solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for research on BBMA. One potential area of research is the development of BBMA-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the development of BBMA-based drugs for the treatment of cancer and other diseases. Further studies are needed to fully elucidate the mechanism of action of BBMA and to explore its potential applications in various fields of scientific research.

Synthesis Methods

BBMA can be synthesized through various methods, including the reaction between 4-bromobenzenesulfonyl chloride and 4-aminobenzenesulfonamide in the presence of a base. Another method involves the reaction between 4-bromobenzenesulfonamide and 4-aminobenzenesulfonamide in the presence of a catalyst. The synthesis of BBMA is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

BBMA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. BBMA has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenyl]sulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2N2O4S3/c25-17-1-5-19(6-2-17)27-34(29,30)23-13-9-21(10-14-23)33-22-11-15-24(16-12-22)35(31,32)28-20-7-3-18(26)4-8-20/h1-16,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUYUMGIXJEKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenyl]sulfanyl-benzenesulfonamide

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